2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide
Description
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide is a structurally complex acetamide derivative featuring three distinct heterocyclic moieties:
- 1,3-Benzoxazol-2-ylsulfanyl: A benzoxazole ring with a sulfur-containing substituent.
- 4,6-Dimethylpyrimidin-2-ylamino: A substituted pyrimidine group.
- 5-Methoxy-1H-indol-3-ylethylamino: A methoxy-substituted indole linked via an ethylamino group.
Acetamide derivatives are widely recognized as intermediates in medicinal chemistry due to their versatility in forming hydrogen bonds and interacting with biological targets .
Properties
Molecular Formula |
C27H27N7O3S |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C27H27N7O3S/c1-16-12-17(2)31-26(30-16)34-25(28-11-10-18-14-29-21-9-8-19(36-3)13-20(18)21)33-24(35)15-38-27-32-22-6-4-5-7-23(22)37-27/h4-9,12-14,29H,10-11,15H2,1-3H3,(H2,28,30,31,33,34,35) |
InChI Key |
QUCOJIHWQBXWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)CSC4=NC5=CC=CC=C5O4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The pyrimidine and indole moieties are then synthesized separately and coupled with the benzoxazole derivative under specific conditions.
-
Step 1: Benzoxazole Synthesis
Reagents: o-aminophenol, carboxylic acid
Conditions: Acidic medium, elevated temperature
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or nitro groups if present in derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole, pyrimidine, or indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfanyl groups. It can also be used in the design of new drugs or bioactive molecules.
Medicine
Potential medical applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s structure suggests it could interact with a variety of biological targets, making it a candidate for drug discovery.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide involves its interaction with specific molecular targets. The benzoxazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. This multi-faceted interaction profile allows the compound to modulate various biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound shares its acetamide core with several analogs, but its unique substituents differentiate its physicochemical and pharmacological properties. Key analogs include:
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
Computational Similarity Analysis
Using Tanimoto coefficients (a metric for molecular similarity), the target compound’s structural features can be compared to known bioactive analogs:
- Benzoxazole vs. Quinoxaline: The benzoxazole group may exhibit lower similarity to quinoxaline-based compounds (Tanimoto index ~0.4–0.6) but higher similarity to triazole derivatives (e.g., , ~0.7) .
- Indole Substitutions : The 5-methoxyindole group shares ~80% similarity with chloroindole analogs (), suggesting comparable binding affinities to indole-targeting enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
